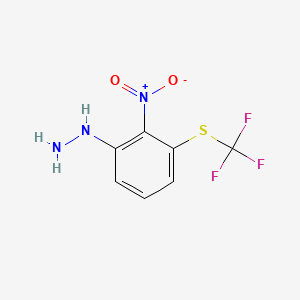

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine

Description

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine is a specialized aromatic hydrazine derivative characterized by two key substituents: a nitro (-NO₂) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 3-position of the phenyl ring. The nitro group is a strong electron-withdrawing moiety, while the trifluoromethylthio group combines both electron-withdrawing (due to fluorine) and lipophilic properties. This structural combination likely enhances the compound’s reactivity and stability, making it a candidate for applications in medicinal chemistry, agrochemicals, or chemical sensing.

Properties

Molecular Formula |

C7H6F3N3O2S |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

[2-nitro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-5-3-1-2-4(12-11)6(5)13(14)15/h1-3,12H,11H2 |

InChI Key |

PUDJTMXEABEMAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine involves several steps. One common method includes the reaction of 2-nitro-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained between 0-78°C for 1-16 hours to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using electrophilic or nucleophilic reagents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents such as triflic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Nitro-Substituted Hydrazines

- Compound 14 (1-(1-(3-Nitrophenyl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine) : Features dual nitro groups on phenyl rings attached to a thiazole-hydrazine scaffold. The nitro groups enhance oxidative stability and electron-deficient character, contributing to its role as a selective hMAO-B inhibitor . In contrast, the target compound’s single nitro group at the 2-position may reduce steric hindrance while maintaining electron withdrawal.

- N′-[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazides : These dinitro derivatives exhibit strong electron-withdrawing effects, which improve reactivity in nucleophilic substitutions. The target compound’s single nitro group may offer a balance between reactivity and stability .

Trifluoromethylthio vs. Trifluoromethyl Substituents

- 1-(3-Trifluoromethylphenyl)hydrazine derivatives (e.g., 1d) : The trifluoromethyl (-CF₃) group enhances metabolic stability and bioavailability via fluorine’s inductive effects . However, the trifluoromethylthio (-SCF₃) group in the target compound introduces sulfur, which increases lipophilicity and may improve membrane permeability. Sulfur’s polarizability could also enhance π-π stacking interactions in biological targets .

Chemical Sensing

- Phenyl Hydrazine Sensors: Ag/Ag₂O₃/ZnO nanorods detect phenyl hydrazine with high sensitivity (1.5823 μA·cm⁻²·mM⁻¹). The target compound’s nitro and -SCF₃ groups may alter redox behavior, enabling tailored sensor designs for nitroaromatic pollutants .

Data Tables

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula (C₈H₆F₃N₃O₂S).

Biological Activity

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a nitro group and a trifluoromethylthio moiety, is of interest in pharmaceutical research for its possible applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 235.16 g/mol. The structure features a hydrazine functional group attached to a phenyl ring that carries both a nitro and a trifluoromethylthio substituent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.16 g/mol |

| Melting Point | 68-70 °C |

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with biological molecules, influencing various metabolic pathways.

Antimicrobial Activity

Studies have shown that hydrazine derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to improved membrane permeability and, consequently, higher antimicrobial efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazine derivatives, including those with nitro and trifluoromethyl groups. Results indicated that compounds similar to this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

- Anticancer Activity : In vitro assays on hydrazine derivatives showed that some could induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation. Although direct studies on this compound are scarce, the structural similarities with known active compounds suggest similar mechanisms may be at play .

Mechanistic Insights

The biological activity of this compound can be attributed to:

- Electrophilic Nature : The nitro group can participate in electrophilic substitution reactions, potentially leading to interactions with nucleophilic sites in biological macromolecules.

- Trifluoromethyl Group : This moiety enhances metabolic stability and bioavailability, making the compound more effective in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.